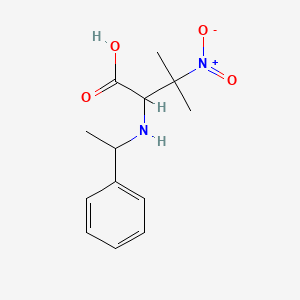
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid is a chiral amino acid derivative with a complex structure It contains a nitro group, a phenylethylamine moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors. The key steps include:
Nitration: Introduction of the nitro group into the molecule.
Amidation: Formation of the amide bond between the phenylethylamine and the butanoic acid backbone.
Chiral Resolution: Separation of the enantiomers to obtain the desired (S)-configuration.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic methods to achieve high enantioselectivity and yield. The use of microbial fermentation processes, such as those involving Saccharomyces cerevisiae, can also be explored for the biosynthesis of chiral amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the nitro or amine groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives can be used to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Potential use in the production of chiral catalysts and materials
Mechanism of Action
The mechanism of action of (S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylethylamine moiety can interact with neurotransmitter receptors. The compound may modulate signaling pathways related to neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminobutyric acid: A simpler amino acid with similar chiral properties.
(S)-3-Nitro-2-aminopropanoic acid: Contains a nitro group and an amino acid backbone.
(S)-1-Phenylethylamine: Shares the phenylethylamine moiety.
Uniqueness
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid is unique due to its combination of a nitro group, a chiral center, and a phenylethylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-3-nitro-2-(1-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9(10-7-5-4-6-8-10)14-11(12(16)17)13(2,3)15(18)19/h4-9,11,14H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUMAKNXBGYCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)O)C(C)(C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


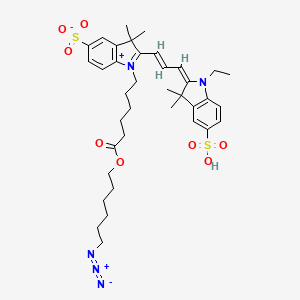
![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)
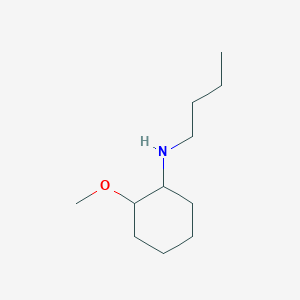
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)
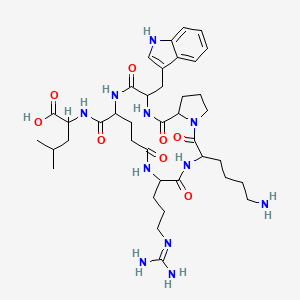
![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)
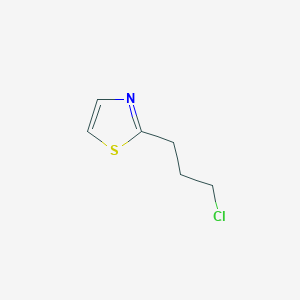
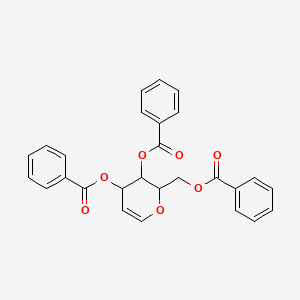

![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
